N-acetoxymethylnicotinamide
Description
N-Acetoxymethylnicotinamide is a nicotinamide derivative characterized by an acetoxymethyl group (-CH₂OAc) attached to the nitrogen atom of the nicotinamide core. This structural modification enhances its solubility and bioavailability compared to unmodified nicotinamide, making it a candidate for pharmaceutical and biochemical applications.
Properties
CAS No. |
119871-41-9 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 |
IUPAC Name |
(pyridine-3-carbonylamino)methyl acetate |
InChI |
InChI=1S/C9H10N2O3/c1-7(12)14-6-11-9(13)8-3-2-4-10-5-8/h2-5H,6H2,1H3,(H,11,13) |
InChI Key |
LRHYBKAOBZVAJT-UHFFFAOYSA-N |
SMILES |
CC(=O)OCNC(=O)C1=CN=CC=C1 |
Synonyms |
N-acetoxymethylnicotinamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Diethylnicotinamide (CAS 59-26-7)
- Structure : Features diethyl groups (-N(CH₂CH₃)₂) instead of the acetoxymethyl group.
- Pharmacological Activity : Acts as a respiratory stimulant (e.g., Nikethamide) by targeting the central nervous system.
- Key Difference : The acetoxymethyl group in N-acetoxymethylnicotinamide may confer higher metabolic lability, enabling controlled release of active metabolites, whereas the diethyl groups in Nikethamide enhance lipophilicity and blood-brain barrier penetration .
Dimethyl Acetamide (DMAC; CAS 127-19-5)
- Structure : Contains N,N-dimethyl groups (-N(CH₃)₂) on the acetamide backbone.
- Applications : Primarily used as an industrial solvent due to its high polarity and thermal stability.
- Toxicity : Linked to hepatotoxicity and reproductive risks with chronic exposure .
2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)
- Structure: Includes a cyano (-CN) and methylamino carbonyl group.
- Key Difference: The cyano group in this compound introduces electrophilic reactivity, which may increase toxicity risks compared to the more stable acetoxymethyl group in this compound .
N-(2-Methoxyphenyl)acetamide
- Structure : Methoxy-substituted phenyl ring attached to the acetamide nitrogen.
- Key Difference : The absence of a nicotinamide core in this compound limits its utility in metabolic pathways (e.g., NAD+ biosynthesis) compared to this compound .
Comparative Data Table
Research Findings and Limitations
- Pharmacokinetics : Nicotinamide derivatives with alkyl or aryl substitutions (e.g., N,N-diethylnicotinamide) exhibit enhanced CNS activity but may lack targeted metabolic roles compared to acetoxymethyl-modified analogs .
- Toxicity Gaps: Compounds like 2-cyano-N-[(methylamino)carbonyl]acetamide highlight the need for thorough toxicological profiling, which is currently absent for this compound .
- Regulatory Status : Nikethamide (N,N-diethylnicotinamide) is well-established in pharmacopeias, whereas this compound requires further validation for clinical use .
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